Thermal & pH Stability vs. Aspartame
Saccharin demonstrates superior stability under thermal and acidic conditions compared to the widely used sweetener aspartame, which is known to degrade. Saccharin is stable across a pH range of 2 to 7 and at temperatures up to 150°C (302°F) [1]. In contrast, aspartame is only stable under cold conditions and breaks down at elevated temperatures and low pH, limiting its application [2].
| Evidence Dimension | Thermal and pH Stability |
|---|---|
| Target Compound Data | Stable up to 150°C; pH 2-7 |
| Comparator Or Baseline | Aspartame: Stable under cold conditions only; degrades at high temperature and low pH |
| Quantified Difference | Stable at temperatures and pH where aspartame degrades |
| Conditions | Standard processing conditions (baking, canning) and acidic formulations (soft drinks) |
Why This Matters
Enables saccharin's use in baked goods, canned products, and acidified beverages where aspartame would fail, expanding formulation options and ensuring product integrity throughout the supply chain.
- [1] Encyclopaedia Britannica. (2025). Saccharin. Retrieved from https://www.britannica.com/science/saccharin View Source
- [2] Vedantu. (2020). Artificial sweetener, which is stable under cold conditions only, is: A. saccharine B. sucralose C. aspartame D. alitame. Retrieved from https://www.vedantu.com View Source
